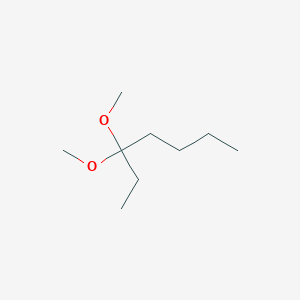

3,3-Dimethoxyheptane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H20O2 |

|---|---|

Molecular Weight |

160.25 g/mol |

IUPAC Name |

3,3-dimethoxyheptane |

InChI |

InChI=1S/C9H20O2/c1-5-7-8-9(6-2,10-3)11-4/h5-8H2,1-4H3 |

InChI Key |

CHWKTSNJAGWUQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(OC)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3,3 Dimethoxyheptane and Acetal Analogs

Hydrolytic Stability and Cleavage of Acetal (B89532) Bonds

Acetal and ketal functional groups, such as the one present in 3,3-Dimethoxyheptane, are known for their stability in neutral and basic conditions. However, they are susceptible to cleavage under acidic conditions, a characteristic that is fundamental to their use as protecting groups and in the design of acid-labile materials.

Acid-Dependent Hydrolysis Mechanisms and Kinetics

The acid-catalyzed hydrolysis of ketals like this compound proceeds through a well-established mechanism. nih.govresearchgate.net The reaction is initiated by the protonation of one of the methoxy (B1213986) groups, which enhances its leaving group ability. Subsequent departure of a methanol (B129727) molecule results in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and after deprotonation, a hemiketal is formed. The hemiketal is unstable under acidic conditions and rapidly hydrolyzes to the corresponding ketone (heptan-3-one) and a second molecule of methanol. The formation of the carbocation intermediate is generally considered the rate-determining step of this reaction. nih.govresearchgate.net

The kinetics of this hydrolysis are highly dependent on the pH of the medium. The rate of hydrolysis increases significantly as the pH decreases. For example, studies on analogous ketals have shown that the hydrolysis rate can decrease by a factor of approximately three for every 0.5 unit increase in pH. researchgate.net This pronounced pH sensitivity is a key feature of acetal and ketal chemistry.

The mechanism of acid hydrolysis can be further detailed as A-1 or A-2, depending on the specific substrate and reaction conditions. osti.gov Solvent isotope effects are a useful tool for distinguishing between these pathways. osti.gov

| pH | Hydrolysis Half-life (t₁/₂) of a Ketal Analog |

| 5.0 | 32.33 ± 0.90 hours |

| 5.5 | Approximately 97 hours |

| 6.0 | Approximately 291 hours |

| This interactive table is based on data from studies on structurally related ketals and illustrates the dramatic effect of pH on hydrolytic stability. researchgate.net |

Selective Cleavage in Polymer Backbones

The acid-labile nature of the acetal linkage is exploited in materials science for the creation of degradable polymers. unibo.itnih.gov By incorporating acetal or ketal units into the main chain of a polymer, materials can be designed to be stable under physiological or ambient conditions but degrade upon exposure to a mildly acidic environment. nih.gov This "triggered depolymerization" is a valuable strategy for applications such as drug delivery systems, temporary adhesives, and recyclable plastics. nih.gov

Polyacetals can be synthesized through various methods, including the polycondensation of a diol with a carbonyl compound or the ring-opening polymerization of cyclic acetals. nih.gov The resulting polymers contain acetal bonds that can be selectively cleaved by acid-catalyzed hydrolysis, breaking down the polymer into smaller, often more soluble, fragments or even the constituent monomers. unibo.itnih.gov While specific research on polymers derived directly from this compound is not extensively documented, the principles of its chemistry suggest its potential as a monomer or a structural component in such acid-degradable polymeric systems.

Functional Group Interconversions and Derivatization

The ketal functionality in this compound serves as a versatile precursor for the synthesis of a variety of other functional groups. These transformations typically leverage the reactivity of the central carbon atom of the ketal.

Transformation of Dialkyl Ketals to Alkoxyalkylnitriles

A significant derivatization of dialkyl ketals is their conversion to alkoxyalkylnitriles. This transformation can be achieved by reacting the ketal with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. chem-soc.si In the case of this compound, the Lewis acid would coordinate to one of the methoxy groups, facilitating its departure and the formation of an oxocarbenium ion. Nucleophilic attack by the cyanide from TMSCN on this intermediate would then yield 3-methoxy-3-cyanoheptane. chem-soc.si

This reaction provides a direct route to α-alkoxynitriles, which are valuable synthetic intermediates. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields. chem-soc.si

| Starting Ketal | Reagent | Catalyst | Product | Yield |

| 1,1-Dimethoxycyclohexane | Trimethylsilyl cyanide | Boron trifluoride etherate | 1-Methoxy-1-cyclohexanecarbonitrile | 82% |

| This interactive table presents data for a similar transformation, as specific yield data for this compound was not found in the searched literature. chem-soc.si |

Synthesis of 2-Alkoxyalkylamines from this compound Precursors

The alkoxyalkylnitriles synthesized from ketal precursors can be readily converted into 2-alkoxyalkylamines through reduction. chem-soc.si Standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation. chem-soc.si Starting from this compound, the two-step process of cyanation followed by reduction would afford 1-(3-methoxyheptan-3-yl)methanamine.

These 2-alkoxyalkylamines are of interest due to their potential application as precursors for isocyanides, which are used in the synthesis of radiopharmaceuticals. chem-soc.si The presence of the alkoxy group is often crucial for the desired biological properties of the final isocyanide complexes. chem-soc.si

Oxidative Desymmetrization of Cyclic Diol Acetals

While this compound is an acyclic ketal, the principles of acetal chemistry extend to cyclic acetals, which are pivotal in asymmetric synthesis. The enantioselective desymmetrization of prochiral 1,3-diols is a powerful method for creating chiral building blocks. beilstein-journals.orgbeilstein-journals.org This can be achieved by converting the diol into a cyclic acetal and then performing a reaction that selectively modifies one of the two diastereotopic C-O bonds.

Enzymatic methods, particularly using lipases, have proven effective for the desymmetrization of 1,3-diols through enantioselective acylation. beilstein-journals.org Transition-metal-catalyzed reactions also offer a versatile approach to the asymmetric desymmetrization of diols. beilstein-journals.org Although not a direct transformation of this compound, the concept of desymmetrization highlights the broader utility of acetal and ketal chemistry in stereocontrolled synthesis.

Radical Reactions and Mechanistic Insights

The investigation into the radical-mediated reactions of acetals, including this compound, offers significant understanding of their degradation mechanisms under certain conditions. These reactions, typically initiated by thermal energy or photochemical means, proceed via the formation of highly reactive radical intermediates. The stability and subsequent transformation pathways of these intermediates dictate the final degradation products.

Investigation of Thermally Induced Radical Formation in Acetals

The thermal stability of acetals is a crucial characteristic that influences their suitability for various applications. At elevated temperatures, the covalent bonds within an acetal molecule can undergo homolytic cleavage, resulting in the formation of radical species. While specific experimental data on the thermal decomposition of this compound is limited, the general principles governing the thermal behavior of acetals can be applied to understand its likely transformation pathways.

The initiation of radical formation in an acetal typically occurs at the weakest bond within the molecule. For this compound, the carbon-hydrogen (C-H) bonds at the tertiary carbon (C3), which is bonded to both oxygen atoms, are considered particularly susceptible to homolytic cleavage. The presence of two adjacent electronegative oxygen atoms can stabilize the resulting radical through resonance, thereby lowering the bond dissociation energy of these C-H bonds compared to other C-H bonds in the molecule.

General studies on the pyrolysis of acetals indicate that temperatures in excess of 400°C are often necessary to induce irreversible decomposition within a short timeframe. tandfonline.com This suggests that acetals, in the absence of catalysts, are relatively stable compounds at moderate temperatures. The primary radical formation from an acetal like this compound under thermal stress is anticipated to be the cleavage of a C-H bond at the C3 position, leading to the formation of a tertiary radical.

Interactive Table 1: Estimated Bond Dissociation Energies (BDE) for this compound and Related Compounds

This table provides estimated bond dissociation energies for various bonds. The lower the BDE, the more susceptible the bond is to homolytic cleavage under thermal stress. The data for this compound is estimated based on values for analogous structures.

| Bond Type | Compound/Position | Estimated BDE (kcal/mol) |

| Primary C-H | Ethane | 101 |

| Secondary C-H | Propane | 98.5 |

| Tertiary C-H | Isobutane | 96.5 |

| Acetal C-H | This compound (C3) | ~93-96 |

| Methoxy C-H | This compound | ~98 |

Hydrogen Abstraction Processes in Acetal Degradation

Following the initial formation of radicals, a series of propagation steps can occur, with hydrogen abstraction being a predominant process in the degradation of acetals. In this step, a radical species abstracts a hydrogen atom from an intact acetal molecule, generating a new radical and a stable molecule. This process continues the radical chain reaction.

For this compound, the hydrogen atoms at the C3 position are the most likely to be abstracted by an attacking radical. This is due to the formation of a relatively stable tertiary radical that is further stabilized by the adjacent oxygen atoms. The abstraction of a hydrogen atom from one of the methoxy groups is also possible but is generally considered less favorable.

The general mechanism for hydrogen abstraction from an acetal by a radical (X•) can be represented as:

X• + R-C(OR')₂-H → X-H + R-Ċ(OR')₂

Once the acetal radical is formed, it can undergo further reactions, such as β-scission. This involves the cleavage of a bond beta to the radical center, which can lead to the formation of esters and alkyl radicals, or aldehydes and alkoxy radicals, thus propagating the degradation process. Research on sugar-based cyclic acetals has demonstrated that the abstraction of hydrogen atoms can lead to the formation of radicals and subsequent undesired side reactions. mdpi.com

Interactive Table 2: Relative Rate Constants for Hydrogen Abstraction by Methyl Radicals at 100 °C

This table illustrates the relative reactivity of different types of C-H bonds towards abstraction by a methyl radical. The data highlights the increased reactivity of the acetal C-H bond.

| Type of C-H Bond | Relative Rate Constant |

| Primary | 1 |

| Secondary | 4.3 |

| Tertiary | 27 |

| Acetal | >30 (estimated) |

Elucidation of Reaction Mechanisms in Acetalization

The established mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the ketone (e.g., heptan-3-one), which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.orgyoutube.comyoutube.com

Nucleophilic Attack by Alcohol : A molecule of the alcohol (e.g., methanol) acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.orglibretexts.orgyoutube.com

Deprotonation to Form a Hemiacetal : A base (such as another molecule of alcohol or the conjugate base of the acid catalyst) removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate. libretexts.orglibretexts.orgyoutube.com

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgpressbooks.pubchemistrysteps.com

Formation of an Oxocarbenium Ion : The departure of a water molecule is often assisted by the lone pair of electrons on the adjacent oxygen atom, resulting in the formation of a resonance-stabilized oxocarbenium ion. pressbooks.pubyoutube.comchemistrysteps.com This intermediate is a key electrophilic species in the reaction. youtube.com

Second Nucleophilic Attack : A second molecule of alcohol attacks the highly electrophilic oxocarbenium ion. libretexts.orgpressbooks.pubyoutube.com

Final Deprotonation : Deprotonation of the resulting oxonium ion yields the final acetal product (e.g., this compound) and regenerates the acid catalyst. libretexts.orgyoutube.comchemistrysteps.com

The concept of syn-addition is most relevant in reactions that create new stereocenters, such as the addition to a chiral substrate or the formation of cyclic acetals where the stereochemical relationship of the incoming groups is fixed. While the formation of achiral this compound does not involve stereochemical control, the principles of stereoselective additions are crucial in more complex acetalizations.

Mechanistic studies, particularly in carbohydrate chemistry, have explored the facial selectivity of nucleophilic attack on oxocarbenium ion intermediates. youtube.com At low temperatures, it is possible to favor kinetic products through pathways that may exhibit specific stereochemical preferences. Computational and mechanistic studies on the acetalization of diols have suggested that a concerted, asynchronous mechanism can become dominant at lower temperatures, which can lead to the selective formation of specific acetal isomers. chemrxiv.org

The mechanism of acetal formation is often depicted as a stepwise process involving distinct hemiacetal and oxocarbenium ion intermediates. youtube.comchemistrysteps.commasterorganicchemistry.comacs.org There is substantial evidence for the existence of oxocarbenium ions, which are stabilized by resonance from the adjacent oxygen atom. youtube.comyoutube.com Their formation is often considered the rate-determining step in acetal hydrolysis, the reverse reaction. masterorganicchemistry.com

However, some research suggests a more nuanced picture where the mechanism can exist on a continuum between a purely stepwise (SN1-like) pathway and a concerted process. chemrxiv.org In a concerted asynchronous mechanism, the departure of the water leaving group and the nucleophilic attack by the second alcohol molecule occur in a single kinetic step, albeit with the bond-breaking and bond-forming events not occurring to the same extent in the transition state. chemrxiv.orgyoutube.com This interplay can be influenced by factors such as temperature, the nature of the substrate, and the catalyst. chemrxiv.org For instance, the formation of the oxocarbenium ion can be a concerted process where the oxygen lone pair pushes out the water leaving group simultaneously. youtube.com

Factors Governing Regio- and Stereoselectivity

While the synthesis of this compound from heptan-3-one is straightforward, the principles of selectivity are paramount in more complex systems with multiple functional groups or stereocenters.

The choice of acid catalyst can significantly impact the reaction. Both Brønsted acids (like HCl or H2SO4) and Lewis acids (like zinc chloride) can be used. youtube.com In reactions involving polyols or diols, the catalyst structure can direct which hydroxyl groups are involved in acetal formation, leading to high regioselectivity.

In asymmetric synthesis, chiral catalysts are used to control the stereochemical outcome. Chiral phosphoric acids (CPAs), derived from BINOL, have been shown to be effective catalysts for the regioselective acetalization of carbohydrate-derived diols. chemrxiv.orgnih.gov The chirality of the catalyst can create a chiral environment around the reactive intermediates, influencing the facial selectivity of the nucleophilic attack and leading to the preferential formation of one enantiomer or diastereomer. nih.gov Studies have shown that using a catalyst of a specific chirality can lead to high selectivity, while its enantiomer or an achiral acid results in an unselective reaction. chemrxiv.orgnih.gov The correlation between the catalyst's structure and the resulting selectivity is a key area of research, with findings showing that the handedness of a supramolecular helical scaffold can determine the major enantiomer formed. nih.gov

Steric and electronic factors of both the ketone and the alcohol play a critical role in the rate and equilibrium of acetal formation.

Steric Effects : Increased steric hindrance around the carbonyl group, such as the ethyl and butyl groups in heptan-3-one, can slow down the rate of nucleophilic attack compared to less hindered ketones. researchgate.net Similarly, bulkier alcohols will react more slowly than smaller ones like methanol. Steric hindrance also affects the stability of the resulting acetal and can influence the position of the equilibrium. acs.org In stereoselective reactions, steric effects are often exploited to direct nucleophilic attack to the less hindered face of an intermediate. nih.gov

Electronic Effects : Electron-withdrawing groups near the carbonyl group increase its electrophilicity and can accelerate the initial nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity. In more complex substrates, remote alkoxy groups can influence reaction rates through electrostatic stabilization of the developing oxocarbenium ion intermediate, an effect that can outweigh deactivating inductive effects. nih.govscispace.com

Kinetic and Thermodynamic Studies of Acetalization Processes

Acetal formation is a reversible equilibrium process. pressbooks.puborganicchemistrytutor.comlibretexts.org To favor the formation of the acetal product, the equilibrium must be shifted to the right according to Le Châtelier's principle. This is typically achieved by using a large excess of the alcohol or, more commonly, by removing the water that is formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents. libretexts.orglibretexts.orglibretexts.orgwikipedia.org

Kinetic studies have been performed on various acetalization and hydrolysis reactions to determine rate constants and activation energies. For example, the activation energy for the acetalization of acetaldehyde with glycerol (B35011) was found to be 51.7 kJ·mol–1. acs.org Another study on the synthesis of diethylacetal reported an activation energy of 47.874 kJ·mol–1. researchgate.net These studies help in optimizing reaction conditions such as temperature and catalyst loading. acs.org

Thermodynamic studies focus on determining the equilibrium constant (Keq) and associated thermodynamic parameters like enthalpy (ΔH°) and entropy (ΔS°) of the reaction. Acetalization reactions are typically exothermic. researchgate.net For instance, the standard enthalpy of reaction (ΔH°) for the synthesis of diethylacetal at 298 K was determined to be -10,225.9 J·mol–1. researchgate.net The table below presents thermodynamic data for related acetalization reactions, illustrating the general principles that would apply to the formation of this compound.

| Reaction | ΔH° (kJ·mol⁻¹) | ΔG° (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| Acetaldehyde + Glycerol → Glycerol Ethyl Acetal | -8.77 | -12.3 | acs.org |

| Acetaldehyde + Ethanol → Diethylacetal | -10.23 | -0.27 | researchgate.net |

| Glycerol + Acetone → Solketal | -30.1 | -2.1 | researchgate.net |

These data show that while the reactions are enthalpically favored, the change in Gibbs free energy (ΔG°), which determines the position of the equilibrium, can be small, highlighting the importance of experimental conditions in driving the reaction to completion. researchgate.net

Mechanistic Investigations of Acetal Formation and Transformation

Determination of Rate Constants and Equilibrium Positions

Detailed kinetic and thermodynamic studies have been conducted on the formation of dimethyl acetals from various acyclic ketones in methanol (B129727). These studies provide valuable data that can be used to estimate the behavior of the heptan-3-one/methanol system. The equilibrium for acetal (B89532) formation is influenced by the structure of the carbonyl compound.

Research has established that the equilibrium constants for acetal formation are sensitive to steric and electronic effects of the substituents on the carbonyl group. For acyclic ketones, the position of the equilibrium may not strongly favor the acetal product under standard conditions without driving the reaction, for instance by removing water.

The hydrolysis of acetals is the reverse reaction and is also acid-catalyzed. The mechanism of hydrolysis involves the protonation of one of the ether oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxonium ion. This intermediate is then attacked by water to form a hemiacetal, which subsequently breaks down to the ketone and another molecule of alcohol. The rate-determining step in acetal hydrolysis can vary with the pH of the solution.

Equilibrium Constants for Acetal Formation of Acyclic Ketones in Methanol

Due to the absence of specific data for 3,3-dimethoxyheptane, the following table presents equilibrium constants (K) and thermodynamic parameters for the formation of dimethyl acetals from other representative acyclic ketones in methanol at 25°C. This data provides a comparative framework for understanding the thermodynamics of the formation of this compound.

| Carbonyl Compound | Acetal Product | Equilibrium Constant (K) in Methanol | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

| Acetone | 2,2-Dimethoxypropane | 0.023 | 2.2 | - | - |

| Pinacolone | 2,2-Dimethoxy-3,3-dimethylbutane | 0.0011 | 4.0 | - | - |

| Acetophenone | 2,2-Dimethoxy-1-phenylethane | 0.014 | 2.5 | - | - |

Note: The data presented in this table is for analogous compounds and is intended to provide a general understanding of the thermodynamics of acetal formation from acyclic ketones. Specific values for this compound are not available.

Rate Constants for Hydrolysis of Acyclic Ketals

Similarly, specific rate constants for the hydrolysis of this compound are not documented. However, studies on the acid-catalyzed hydrolysis of other acyclic ketals provide insight into the kinetics of this process. The rate of hydrolysis is dependent on the stability of the intermediate carbocation.

The following table shows representative acid-catalyzed hydrolysis rate constants (kH) for some acyclic ketals.

| Ketal | Hydrolysis Rate Constant (kH) at 25°C (M⁻¹s⁻¹) |

| 2,2-Dimethoxypropane | 1.3 x 10⁻² |

| 2,2-Diethoxypropane | 8.5 x 10⁻³ |

Note: This data is for analogous compounds and serves to illustrate the general magnitude of hydrolysis rate constants for acyclic ketals.

The determination of precise rate constants and equilibrium positions for the formation and transformation of this compound would require dedicated experimental investigation. Such studies would likely involve techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to monitor the concentrations of reactants and products over time and at equilibrium.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,3-dimethoxyheptane, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR for Chemical Shift Analysis and Coupling Constant Determination

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the splitting pattern (multiplicity) is determined by the number of neighboring protons, following the n+1 rule.

The structure contains several unique proton environments:

The protons of the two methoxy (B1213986) groups (-OCH₃) are chemically equivalent and shielded by the oxygen atoms. They are expected to appear as a sharp singlet since they have no adjacent protons.

The terminal methyl group (C7) protons of the butyl chain will appear as a triplet, coupled to the adjacent methylene (B1212753) (C6) protons.

The ethyl group attached to the acetal (B89532) carbon gives rise to a methylene signal (C2) and a methyl signal (C1). The C2 protons are adjacent to the C1 methyl group and will appear as a quartet. The C1 methyl protons are adjacent to the C2 methylene group and will appear as a triplet.

The protons on the butyl chain (C4, C5, and C6) will show more complex splitting patterns (multiplets) due to coupling with protons on adjacent carbons.

The expected coupling constants (J), typically in the range of 6-8 Hz for aliphatic systems, provide information about the dihedral angles between adjacent C-H bonds. researchgate.net

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ (x2) | ~3.1 - 3.3 | Singlet (s) | 6H |

| -CH₂- (C4) | ~1.4 - 1.6 | Multiplet (m) | 2H |

| -CH₂- (C2) | ~1.5 - 1.7 | Quartet (q) | 2H |

| -CH₂- (C5) | ~1.2 - 1.4 | Multiplet (m) | 2H |

| -CH₂- (C6) | ~1.2 - 1.4 | Multiplet (m) | 2H |

| -CH₃ (C1) | ~0.9 - 1.0 | Triplet (t) | 3H |

| -CH₃ (C7) | ~0.8 - 0.9 | Triplet (t) | 3H |

Carbon (¹³C) NMR for Backbone Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on the structure of this compound, seven distinct carbon signals are expected, as the two methoxy carbons are chemically equivalent.

The most deshielded carbon is the quaternary acetal carbon (C3) due to its bonds with two electronegative oxygen atoms.

The two equivalent methoxy carbons will appear as a single resonance.

The remaining six carbons of the heptane (B126788) chain will each produce a unique signal in the aliphatic region of the spectrum. Quaternary carbons, like C3, typically show weaker signals. openstax.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (Acetal Carbon) | ~100 - 110 |

| -OCH₃ (x2) | ~48 - 55 |

| C4 | ~35 - 45 |

| C2 | ~30 - 40 |

| C5 | ~20 - 30 |

| C6 | ~20 - 30 |

| C7 | ~10 - 15 |

| C1 | ~5 - 10 |

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Structural Assignment

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2- and 3-bond) correlations between protons and carbons. For this compound, key HMBC correlations would include:

A correlation between the singlet from the methoxy protons (~3.2 ppm) and the quaternary acetal carbon (C3, ~105 ppm), confirming the connectivity of the methoxy groups.

Correlations from the C2 methylene protons to C1 and the acetal C3.

Correlations from the C4 methylene protons to C3 and C5. These correlations are essential for assembling the carbon backbone and definitively placing the functional groups. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum would be useful for confirming the spatial proximity of the methoxy groups to the protons on the ethyl (C2) and butyl (C4) chains, providing insights into the molecule's preferred conformation. nih.gov

Conformational Analysis of Acetal Rings and Side Chains

Unlike cyclic acetals, the acyclic structure of this compound possesses significant conformational flexibility due to rotation around its C-C and C-O single bonds. The analysis of these conformations involves considering steric hindrance to identify the most stable, lowest-energy arrangements.

The rotation around the C2-C3 and C3-C4 bonds is particularly important. The bulky dimethoxy group at C3 creates steric strain, influencing the preferred orientation of the ethyl and butyl side chains. The chains will likely adopt staggered conformations (e.g., anti or gauche) to minimize steric interactions between the alkyl groups and the methoxy groups. Newman projections are a useful tool for visualizing these spatial relationships and predicting that anti-periplanar arrangements, which place the largest groups furthest apart, will be energetically favored.

Mass Spectrometry (MS) for Compound Identification and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the molecular formula is C₉H₂₀O₂. The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O). missouri.edu

Molecular Formula: C₉H₂₀O₂

Calculated Monoisotopic Mass: 160.14633 Da nih.gov

An experimental HRMS measurement yielding a mass value extremely close to 160.14633 would serve as definitive confirmation of the compound's elemental composition.

Under typical electron ionization (EI) conditions, the molecular ion (M⁺) of acetals is often unstable and may not be observed. rsc.org The fragmentation pattern is dominated by alpha-cleavage, where the bond between the acetal carbon and an adjacent carbon is broken. The most likely fragmentation pathways for this compound would involve the loss of an ethyl or butyl radical to form a highly stabilized oxonium ion. The loss of a methoxy group (•OCH₃) is also a characteristic fragmentation for acetals. chemguide.co.uk This fragmentation data aids in confirming the structure. Furthermore, MS can be used for impurity profiling by detecting ions corresponding to potential contaminants, such as the starting material (3-heptanone) or other reaction byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Kinetics

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile compounds within a mixture. hidenanalytical.com In the context of this compound, GC-MS serves as an essential tool for purity assessment, identification in complex matrices, and for monitoring the kinetics of reactions in which it is a reactant or product. researchgate.netlibretexts.org

Mixture Analysis: A sample containing this compound would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation is based on the compound's boiling point and affinity for the column's stationary phase. Due to its molecular weight and structure, this compound would elute at a specific retention time, allowing for its separation from other components.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a predictable manner. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound (C9H20O2, Molecular Weight: 160.26 g/mol ), the fragmentation pattern is expected to be dominated by the cleavage of bonds alpha to the oxygen atoms, a characteristic pathway for ethers and ketals.

Key fragmentation pathways would likely include:

Loss of a methoxy group (-OCH₃): This would result in a significant peak at m/z 129.

Loss of a butyl group (-C₄H₉): Cleavage of the carbon chain would lead to a fragment at m/z 103.

Alpha-cleavage: The cleavage of the C-C bond adjacent to the central carbon, leading to the loss of a propyl or ethyl group, would also produce characteristic fragments.

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Significance |

|---|---|---|

| 160 | [C₉H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 129 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 103 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 71 | [C₄H₇O]⁺ | Fragment from cleavage and rearrangement |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Monitoring

FTIR spectroscopy is a non-destructive technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. rtilab.com For this compound, FTIR is invaluable for confirming its structure, primarily by identifying the characteristic ether linkages and the absence of the carbonyl group from its ketone precursor.

The FTIR spectrum of this compound would be characterized by the following key absorption bands:

C-H Stretch: Strong, sharp peaks in the 2850-3000 cm⁻¹ region, characteristic of the sp³-hybridized carbons in the alkyl chains.

C-O Stretch: The most diagnostic feature for this ketal would be a strong, prominent band (or bands) in the 1050-1150 cm⁻¹ region, corresponding to the C-O-C stretching vibrations of the ether functional groups. youtube.comrockymountainlabs.com Dialkyl ethers typically show a strong absorption around 1120 cm⁻¹. youtube.com

Absence of C=O Stretch: Crucially, the spectrum would lack a strong absorption band in the 1650-1750 cm⁻¹ region, which would confirm the complete conversion of the precursor ketone (heptan-3-one) and the absence of carbonyl impurities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2850-3000 | C-H (Alkyl) Stretch | Strong |

| 1450-1470 | C-H (Alkyl) Bend | Medium |

| 1050-1150 | C-O (Ether) Stretch | Strong, Broad |

This technique is particularly useful for real-time reaction monitoring. youtube.com For example, during the synthesis of this compound, an in-situ FTIR probe can track the disappearance of the strong C=O peak of heptan-3-one (around 1715 cm⁻¹) and the simultaneous appearance and growth of the C-O ether peak (around 1120 cm⁻¹). This allows for precise determination of the reaction endpoint without the need for sample extraction and preparation. youtube.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov The compound this compound, in its ground state, is a diamagnetic molecule with all electrons paired. Therefore, it is EPR-silent and will not produce a signal on its own.

However, EPR spectroscopy would be an essential tool for studying processes where this compound is converted into a radical intermediate. rsc.orgscielo.org.mx Such scenarios could include:

Oxidative Degradation: If this compound is exposed to strong oxidizing agents or high-energy conditions (e.g., UV radiation, gamma-radiolysis), it could undergo hydrogen abstraction to form a carbon-centered radical. The most likely position for radical formation would be on a carbon atom adjacent to an oxygen, due to the stabilizing effect of the oxygen atom.

Reaction Mechanism Studies: In certain chemical reactions, radical pathways may be involved. EPR, often in conjunction with spin-trapping techniques, can be used to detect and identify these transient radical intermediates, providing critical insight into the reaction mechanism. nih.gov

If a radical intermediate were formed, such as a carbon-centered radical on the heptane backbone, EPR would provide information about its electronic structure. The spectrum's g-value would be characteristic of an organic radical, and the hyperfine splitting pattern would arise from the interaction of the unpaired electron with nearby magnetic nuclei (primarily ¹H protons).

| Hypothetical Radical Species | Formation Process | Expected EPR Signal Characteristics |

|---|---|---|

| Carbon-centered radical (e.g., at C-2 or C-4) | Hydrogen abstraction via oxidation or radiation | g-value ≈ 2.0023; Complex hyperfine splitting from coupling with adjacent protons. |

| Alkoxyl radical (R-O•) | Homolytic cleavage of a C-O bond | g-value would shift depending on the specific structure. |

While this compound itself is not paramagnetic, EPR remains the definitive method for detecting and characterizing any radical species that might arise during its synthesis, degradation, or subsequent reactions. nih.govnih.gov

Computational Chemistry and Theoretical Studies on 3,3 Dimethoxyheptane and Acetal Systems

Quantum Mechanical (QM) and Molecular Mechanics (MM) Approaches

Quantum mechanical and molecular mechanics methods are foundational to understanding the behavior of molecules like 3,3-dimethoxyheptane. These approaches allow chemists to model molecular properties and dynamics with varying levels of accuracy and computational expense.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and efficiency. mpg.desemanticscholar.org DFT methods calculate the electronic structure of a molecule by focusing on its electron density, a function of just three spatial coordinates, rather than the complex many-electron wavefunction. mpg.desemanticscholar.org This approach makes it feasible to study medium to large-sized molecules. mpg.de

For an acetal (B89532) like this compound, DFT calculations can elucidate key aspects of its electronic structure and energetics:

Electronic Structure: DFT can map the electron density distribution, identifying regions of high and low electron density. This is crucial for understanding reactivity, as electron-rich areas are susceptible to electrophilic attack and electron-poor areas to nucleophilic attack. It also allows for the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are central to predicting chemical reactions.

Energetics: DFT is used to compute the total energy of the molecule, from which thermodynamic properties like the heat of formation can be derived. researchgate.net By calculating the energies of reactants, transition states, and products, DFT can predict the energy changes (ΔE) and activation energies (Ea) for reactions involving the acetal, such as its formation or hydrolysis. researchgate.net For instance, calculations on the decomposition of an acetal-based plasticizer used the B3LYP hybrid density functional to determine the high activation energy (42 kcal/mol) for a proposed elimination pathway, indicating it was unlikely to occur. acs.org

Table 1: Comparison of Computational Chemistry Approaches for Acetal Systems

| Feature | Density Functional Theory (DFT) | Semi-Empirical Methods (e.g., MNDO) |

|---|---|---|

| Fundamental Variable | Electron Density | Wave Function (approximated) |

| Accuracy | High | Moderate to Low |

| Computational Cost | Moderate to High | Low |

| System Size | Small to Large Molecules | Large to Very Large Molecules |

| Primary Use Case | Electronic structure, reaction energies, spectroscopic properties. | Conformational searches, initial geometry optimization, large systems. |

| Parameterization | Relies on approximations for the exchange-correlation functional. | Heavily parameterized with experimental data. uni-muenchen.dewikipedia.org |

Semi-empirical methods, such as Modified Neglect of Diatomic Overlap (MNDO), offer a computationally less expensive alternative to ab initio methods like DFT. uni-muenchen.dewikipedia.org These methods are derived from the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.deresearchgate.net This parameterization allows for some effects of electron correlation to be implicitly included. wikipedia.org

The primary advantages of semi-empirical methods are their speed and ability to handle very large molecular systems. researchgate.net For a flexible molecule like this compound, which has numerous rotatable single bonds, exploring the entire conformational space is a significant computational challenge. Semi-empirical methods are well-suited for this task:

Conformational Analysis: They can rapidly calculate the energies of thousands of different conformations, identifying low-energy structures (conformers) that are likely to be populated at a given temperature.

Initial Geometries: The results from a semi-empirical conformational search can provide excellent starting geometries for more accurate, but computationally expensive, DFT or other ab initio calculations.

While less accurate for electronic properties than DFT, methods like MNDO, AM1, and PM3 have been widely used to calculate heats of formation, molecular geometries, and dipole moments. uomustansiriyah.edu.iq

Modeling of Reaction Pathways and Transition States

Understanding how a reaction proceeds step-by-step is fundamental to controlling its outcome. Computational modeling allows chemists to map out the entire energy landscape of a reaction, identifying intermediates and the high-energy transition states that connect them.

Many chemical reactions, especially those involving catalysts, can produce multiple stereoisomers (enantiomers or diastereomers). Predicting which stereoisomer will be the major product is a significant challenge. Computational chemistry provides a powerful tool for this prediction by calculating the free energies of the transition states leading to the different stereoisomeric products. rsc.org

The enantiomeric or diastereomeric ratio is determined by the difference in the activation free energies (ΔΔG‡) of the competing pathways. Even small energy differences can lead to high selectivity. rsc.org The process typically involves:

Conformational Search: Identifying all possible low-energy conformations of the catalyst-substrate complex.

Transition State Location: For each relevant conformation, locating the transition state structures for the formation of each possible stereoisomer.

Energy Calculation: Performing high-accuracy energy calculations (often with DFT) on these transition states.

Selectivity Prediction: Using the calculated energy differences to predict the product ratios.

Recent advances have combined quantum chemical computations with machine learning to create predictive models for enantioselectivity, which can accelerate the screening of potential catalysts. nih.govnd.edursc.org

The formation and degradation (hydrolysis) of acetals are fundamental reactions in organic chemistry. Both processes are typically acid-catalyzed and are reversible. chemistrysteps.commasterorganicchemistry.com

Acetal Formation: The mechanism involves several key steps that can be modeled computationally: libretexts.orgyoutube.com

Protonation: The carbonyl oxygen of an aldehyde or ketone is protonated by an acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack (1): An alcohol molecule attacks the activated carbonyl carbon.

Deprotonation: A proton is removed to form a neutral hemiacetal intermediate.

Protonation of OH: The hydroxyl group of the hemiacetal is protonated, turning it into a good leaving group (water).

Loss of Water: The water molecule departs, forming a resonance-stabilized oxonium ion.

Nucleophilic Attack (2): A second alcohol molecule attacks the oxonium ion.

Final Deprotonation: The final proton is removed, yielding the acetal and regenerating the acid catalyst.

Acetal Degradation (Hydrolysis): Hydrolysis is the reverse of formation, driven by the presence of excess water. chemistrysteps.comgla.ac.uk The mechanism involves protonation of an acetal oxygen, loss of an alcohol molecule to form an oxonium ion, attack by water to form a hemiacetal, and subsequent breakdown of the hemiacetal to the carbonyl compound and a second alcohol molecule. chemistrysteps.com

Computational studies can model each of these steps, calculating the energies of all intermediates and transition states. nih.govbath.ac.uk This provides a detailed potential energy surface for the reaction, identifying the rate-limiting step and offering insights into how catalysts or changes in reaction conditions can influence the reaction rate and equilibrium. nih.govosti.gov For instance, studies on acetal decomposition have shown that acid-catalyzed hydrolysis is often the dominant degradation pathway. acs.org

Conformational Analysis of Dimethoxyheptane Derivatives

The stability of each conformer is governed by several factors: libretexts.org

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally lower in energy than eclipsed ones. libretexts.org

Steric Strain: Repulsive interactions that occur when bulky groups are forced too close to each other. In this compound, the two methoxy (B1213986) groups on C3 and the ethyl group on the same carbon create significant steric hindrance.

Gauche Interactions: A specific type of steric strain in alkanes between groups at a 60° dihedral angle to each other. The most stable conformations of an alkane chain, like the heptane (B126788) backbone of this compound, will maximize "anti" arrangements (180° dihedral angle) and minimize gauche interactions, especially between bulky substituents. lumenlearning.com

Computational methods, particularly rapid semi-empirical calculations or molecular mechanics, are essential for exploring this complex conformational landscape. By identifying the lowest energy conformers, chemists can predict the most likely shapes the molecule will adopt, which in turn influences its physical properties and reactivity. Studies on similar long-chain alkanes show that specific substitution patterns can strongly influence the preferred conformation of the entire chain. soton.ac.uk

Table 2: Key Conformations in Acyclic Alkanes

| Conformation | Dihedral Angle | Relative Energy | Description |

|---|---|---|---|

| Anti | 180° | Lowest | Substituents are farthest apart, minimizing steric strain. Most stable. |

| Gauche | 60° | Higher | Substituents are close, causing some steric strain. Less stable than anti. |

| Eclipsed | 0° | Highest | Substituents are directly aligned, maximizing torsional and steric strain. Least stable; represents a transition state for rotation. |

Computational Studies on Acetal Stability and Degradation Pathways

Computational chemistry and theoretical studies provide invaluable insights into the stability and degradation pathways of acetal systems, including this compound. These methods allow for the detailed examination of reaction mechanisms at a molecular level, offering a deeper understanding of the factors that govern the chemical transformations of these compounds. The primary degradation route for acetals is hydrolysis, which is typically acid-catalyzed. ic.ac.ukacs.orgchemistrysteps.com

The mechanism of acid-catalyzed acetal hydrolysis involves a series of steps that can be effectively modeled using computational approaches. chemistrysteps.comyoutube.com The process is initiated by the protonation of one of the alkoxy groups, which enhances its leaving group ability. chemistrysteps.com Subsequent cleavage of the carbon-oxygen bond results in the formation of a resonance-stabilized oxonium ion intermediate. chemistrysteps.comyoutube.com This intermediate is then attacked by a water molecule, leading to the formation of a hemiacetal after deprotonation. chemistrysteps.com The hemiacetal can then undergo further acid-catalyzed hydrolysis to yield the corresponding ketone or aldehyde and two molecules of alcohol. chemistrysteps.com

Beyond acid-catalyzed hydrolysis, other degradation pathways for acetals have been investigated computationally. For instance, studies on certain acetal-based plasticizers have revealed radical-based homolysis of C-N bonds as a viable degradation route at higher temperatures. researchgate.netacs.org While this compound lacks such functionalities, this highlights the importance of considering alternative degradation mechanisms depending on the molecular structure and environmental conditions.

The stability of acetals is also influenced by stereoelectronic effects, which can be probed through computational analysis. The orientation of lone pairs on the oxygen atoms relative to the C-O bonds can affect the stability of the acetal. These effects, along with the influence of various substituents on the acetal carbon, can be quantified through theoretical calculations, providing a basis for designing more stable or more labile acetal systems as needed for specific applications.

The following table illustrates the type of data that can be generated from computational studies on the acid-catalyzed hydrolysis of an acetal, using hypothetical values for this compound as an example.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant (this compound + H₃O⁺) | Initial state of the system | 0.0 |

| Transition State 1 | Protonation of an oxygen atom | +15.2 |

| Intermediate 1 (Oxonium ion) | Formation of the carbocation | +5.8 |

| Transition State 2 | Nucleophilic attack by water | +12.5 |

| Intermediate 2 (Protonated Hemiacetal) | Formation of the hemiacetal | -2.3 |

| Products (Heptan-3-one + 2 CH₃OH) | Final products of the reaction | -8.7 |

In addition to energetic considerations, computational studies can provide detailed geometric information about the transition states and intermediates, further clarifying the reaction mechanism. Natural Bond Orbital (NBO) analysis, for example, can be used to study the charge distribution and delocalization in the various species along the reaction coordinate, offering insights into the electronic factors that stabilize or destabilize them. researchgate.net

Advanced Applications and Research Directions of Dimethoxyacetals in Organic Synthesis and Materials Science

Utilization as Protecting Groups for Carbonyl Functionalities

One of the most important and widely practiced applications of acetals in organic synthesis is the protection of carbonyl functional groups (aldehydes and ketones). chemistrysteps.comlibretexts.org 3,3-Dimethoxyheptane is the dimethyl acetal (B89532) of 3-heptanone and serves as a prime example of this strategy. The conversion of a ketone to an acetal temporarily masks its reactivity, allowing chemical transformations to be performed on other parts of a molecule without interference from the carbonyl group. libretexts.org

The key advantage of acetal protecting groups is their stability under a wide range of reaction conditions where carbonyls would typically react. libretexts.org They are inert to strongly basic and nucleophilic reagents, such as organometallic reagents (e.g., Grignard reagents), metal hydrides (e.g., lithium aluminum hydride), and enolates. libretexts.orgtotal-synthesis.com This stability allows for selective reactions elsewhere in a multifunctional molecule. The protection process involves reacting the carbonyl compound, in this case, 3-heptanone, with methanol (B129727) under acidic catalysis. The acetal can be readily removed, regenerating the original carbonyl group, by treatment with aqueous acid. libretexts.orgchem-station.com

Formation and Deprotection of this compound:

Protection: 3-Heptanone + 2 CH₃OH (Methanol) + Acid Catalyst ⇌ this compound + H₂O

Deprotection: this compound + H₂O + Acid Catalyst ⇌ 3-Heptanone + 2 CH₃OH

In the synthesis of complex molecules with multiple functional groups, a strategy known as "orthogonal protection" is critical. bham.ac.uk This strategy employs a variety of protecting groups that can be removed under different, specific conditions without affecting the others. bham.ac.uk The acetal group, exemplified by this compound, is a cornerstone of this approach due to its unique acid-lability. It is orthogonal to many other common protecting groups that are stable to acid but cleaved by other reagents. This allows for selective deprotection at different stages of a synthesis.

The following interactive table details the orthogonality of the dimethyl acetal group with other widely used protecting groups in organic synthesis.

| Protecting Group Class | Example Group | Stability of Acetal | Cleavage Conditions for Other Group | Orthogonal? |

| Silyl (B83357) Ethers | tert-Butyldimethylsilyl (TBDMS) | Stable | F⁻ (e.g., TBAF) | Yes |

| Benzyl Ethers | Benzyl (Bn) | Stable | H₂/Pd/C (Hydrogenolysis) | Yes |

| Esters | Acetate (Ac) | Stable | Base (e.g., K₂CO₃, MeOH) | Yes |

| Carbamates | tert-Butoxycarbonyl (Boc) | Cleaved | Strong Acid (e.g., TFA) | No |

| Carbamates | Carboxybenzyl (Cbz) | Stable | H₂/Pd/C (Hydrogenolysis) | Yes |

Role in Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis is a field of chemistry focused on the selective production of a single stereoisomer of a chiral molecule. uwindsor.ca This is often achieved by using a "chiral auxiliary," a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org

It is crucial to note that This compound is an achiral molecule and therefore cannot, by itself, function as a chiral auxiliary or directly induce chirality. The principles discussed in the following subsections apply to specifically designed chiral acetal derivatives, not to simple, symmetric acetals like this compound.

In advanced synthetic strategies, chiral acetals are formed by reacting a carbonyl compound with a chiral diol (e.g., (2R,3R)-2,3-butanediol) instead of a simple alcohol like methanol. nii.ac.jp This creates a chiral acetal whose inherent stereochemistry can direct subsequent reactions. The chiral auxiliary creates a diastereomeric intermediate that biases the approach of reagents from one direction, leading to the formation of a new chiral center with a preferred configuration. wikipedia.orgddugu.ac.in After the desired transformation, the chiral auxiliary is removed, typically through acid hydrolysis, to reveal the enantiomerically enriched product and recover the auxiliary for reuse. wikipedia.org

Chiral acetals serve as powerful templates for constructing new chiral centers. acs.org For example, the cyclization of aldehydes containing a chiral acetal can proceed with high stereoselectivity. acs.org Similarly, reactions involving the cleavage of chiral acetals by organometallic reagents can lead to the formation of chiral alcohols or ethers with high optical purity. nii.ac.jpacs.org These methods rely on the acetal's ability to lock the conformation of the substrate and present a sterically defined environment, guiding the stereochemical outcome of the reaction.

Design and Engineering of Acetal-Based Polymeric Materials

The development of sustainable and recyclable polymers is a major goal in materials science. Acetal linkages have been incorporated into polymer backbones to create materials that can be degraded under specific conditions, facilitating chemical recycling.

However, the synthesis of such polymers requires monomers with at least two reactive functional groups (bifunctionality) that can link together to form long chains. The compound This compound is a monofunctional molecule in this context and cannot be used as a monomer to build a polymer. The research described below involves specialized, bifunctional acetal-containing monomers.

Recent research has focused on the synthesis of poly(acetal-ester)s, which combine ester and acetal linkages in the polymer backbone. acs.orglu.se These materials can be synthesized by reacting dicarboxylate monomers that contain a central acetal unit with various diols. lu.se The presence of both ester and acetal bonds allows for orthogonal degradability; the acetal linkages can be selectively cleaved under acidic conditions, while the ester groups can be hydrolyzed under basic conditions. acs.org

This dual-degradability offers a pathway for closed-loop chemical recycling. acs.org For instance, the polymer can be broken down into oligomers by selectively cleaving the acetal bonds under mild acid catalysis, which can then be repolymerized, avoiding the energy-intensive process of breaking the material all the way down to its original monomers. acs.org These materials represent a promising route toward high-performance polymers with enhanced recyclability. acs.orglu.se

Development of Acid-Responsive Materials with Tunable Degradation Rates

Dimethoxyacetals, and ketals in general, are characterized by their stability under neutral and basic conditions, while readily undergoing hydrolysis in the presence of acid. nih.govresearchgate.net This pH-sensitive behavior makes them ideal candidates for the design of "smart" materials that respond to acidic environments. The application of this compound in this context would be as a component of a larger polymer structure, where the ketal linkage acts as an acid-labile point.

The degradation of such materials is initiated by the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. masterorganicchemistry.comlibretexts.org This intermediate is then attacked by water, leading to the cleavage of the ketal and the regeneration of the parent ketone (heptan-3-one) and two molecules of methanol.

The rate of this degradation can be precisely tuned by modifying the chemical structure of the ketal. For this compound, the presence of an ethyl and a butyl group attached to the ketal carbon influences the stability of the carbocation intermediate. These alkyl groups are electron-donating, which helps to stabilize the positive charge of the oxocarbenium ion, thereby influencing the rate of hydrolysis. nih.govacs.org By synthesizing analogous ketals with different alkyl chains, a library of acid-responsive materials with a spectrum of degradation rates could be developed.

Table 1: Factors Influencing the Hydrolysis Rate of Ketals

| Factor | Influence on Hydrolysis Rate | Rationale |

| Acid Concentration | Increased rate with higher acid concentration (lower pH) | The first step of the hydrolysis mechanism is protonation of a methoxy group. |

| Temperature | Increased rate with higher temperature | Provides the necessary activation energy for the reaction to proceed. |

| Steric Hindrance | Decreased rate with bulkier alkyl groups around the ketal carbon | Steric hindrance can impede the approach of water to the carbocation intermediate. |

| Electronic Effects | Electron-donating groups on the parent ketone stabilize the carbocation intermediate, potentially increasing the hydrolysis rate. | Stabilization of the rate-determining intermediate lowers the activation energy. |

This tunable degradation is of significant interest for applications such as controlled drug delivery, where a therapeutic agent can be encapsulated within a polymer matrix and released at a specific site in the body with a lower pH, such as a tumor microenvironment or within cellular endosomes. researchgate.net

Dimethoxyacetals as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

The dimethoxyacetal group can also serve as a protecting group for the ketone functionality in 3-heptanone. This is a crucial strategy in multistep organic synthesis where the reactivity of the ketone's carbonyl group needs to be masked to prevent unwanted side reactions while other parts of the molecule are being modified. youtube.com

Polyoxygenated natural products are a class of complex molecules that often possess a wide range of biological activities. Their synthesis is a significant challenge in organic chemistry. While there is no direct literature linking this compound to this field, its structure represents a simple building block that could potentially be elaborated into more complex, oxygenated structures.

After protecting the ketone functionality of 3-heptanone as this compound, the alkyl side chains (ethyl and butyl) could be functionalized through various synthetic transformations. For instance, selective oxidation reactions could introduce hydroxyl or other oxygen-containing groups at specific positions on the heptane (B126788) backbone. Following these modifications, the dimethoxyacetal protecting group can be readily removed under mild acidic conditions to reveal the original ketone, which can then undergo further reactions. This strategy allows for the sequential and controlled introduction of oxygen atoms, a key challenge in the synthesis of polyoxygenated molecules.

Multicomponent reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains the structural elements of all the starting materials. MCRs are highly valued for their efficiency and atom economy.

While specific examples involving this compound are not reported, the parent ketone, 3-heptanone, could potentially participate in various MCRs. By using this compound, the ketone is protected, and the molecule could be incorporated into a synthetic sequence that includes an MCR at a different stage.

Alternatively, the development of new MCRs that directly involve ketals as one of the components is an active area of research. In such a scenario, this compound could serve as a valuable substrate to explore the scope and limitations of these novel transformations. The presence of the ketal could influence the reactivity and selectivity of the MCR, potentially leading to the discovery of new and efficient synthetic methodologies.

Future Perspectives and Emerging Research Areas in Dimethoxyheptane Chemistry

Development of Novel and Sustainable Catalytic Systems for Acetal (B89532) Synthesis

The synthesis of acetals, including dimethoxyacetals like 3,3-Dimethoxyheptane, typically involves the acid-catalyzed reaction of a carbonyl compound with an alcohol. Future research in this area is heavily oriented towards developing catalytic systems that are not only efficient and selective but also environmentally benign and economically viable.

Emerging trends point towards the increased use of heterogeneous catalysts , which offer advantages such as easy separation and reusability, thereby minimizing waste and simplifying purification processes. Materials like silicotungstic acid modified bentonite (B74815) (STA-Ben) and various modified zeolites have demonstrated efficacy in acetal and ketal synthesis, often under milder conditions scirp.org. Similarly, supported ammonium (B1175870) salts are being explored as cost-effective, mild, and reusable heterogeneous acid catalysts for acetalization reactions, particularly when employed in green ethereal solvents mdpi.com.

Photocatalysis and biocatalysis represent other promising avenues for sustainable acetal synthesis. Enzymes offer high chemo-, regio-, and stereoselectivity under mild, aqueous conditions, paving the way for enantioselective synthesis of complex acetals bioengineer.org. Photocatalytic methods, utilizing visible light, can also enable acetal formation under mild conditions, reducing energy consumption and the need for harsh reagents researchgate.net. The design of catalysts incorporating earth-abundant, non-toxic metals and bio-inspired frameworks is a significant focus, aiming to reduce reliance on precious metals and minimize environmental impact nano-ntp.com.

Table 1: Emerging Catalytic Strategies for Sustainable Acetal Synthesis

| Catalyst Type/Approach | Key Features for Sustainability | Potential Application for this compound Synthesis | References |

| Heterogeneous Acid Catalysts (e.g., STA-Ben, modified zeolites, supported ammonium salts) | Reusability, reduced waste, mild conditions, easy separation | Efficient and eco-friendly synthesis of ketals from ketones and alcohols. | scirp.orgmdpi.com |

| Photocatalysis | Mild reaction conditions, potential for visible light activation, reduced energy input | Novel activation pathways for acetal formation under mild, sustainable conditions. | researchgate.netbioengineer.org |

| Biocatalysis (Enzymes) | High selectivity, specificity, mild conditions, biodegradable | Potential for enantioselective synthesis of complex acetals or derivatives. | bioengineer.org |

| Organocatalysis | Metal-free, often mild conditions, tunable reactivity | Development of metal-free pathways for acetal synthesis, reducing reliance on metal catalysts. | fiveable.meumich.edu |

| Earth-Abundant Metal Catalysts | Cost-effectiveness, lower toxicity, sustainability | Development of more accessible and environmentally benign catalytic systems. | nano-ntp.com |

Exploration of New Chemical Transformations and Reactivities of Dimethoxyacetals

Beyond their role as protecting groups or synthetic intermediates, future research aims to uncover novel chemical transformations and reactivities for dimethoxyacetals, including this compound. This involves exploring their potential as versatile synthons in complex molecular construction.

One area of active investigation is the site-selective functionalization of C-O bonds in acetals. Recent advancements in metallaphotoredox catalysis have demonstrated the ability to activate traditionally inert sp3 C-O bonds in cyclic acetals, opening new avenues for functionalization acs.org. Adapting such methodologies to acyclic dimethoxyacetals could unlock new synthetic pathways. Furthermore, acetals can participate in reactions like the modified Mukaiyama-type reaction, reacting with silyl-substituted acetylenes to yield α-alkoxyacetylenes researchgate.net, indicating their utility in forming carbon-carbon bonds and creating complex unsaturated systems. The inherent stability of acetals under neutral and basic conditions, coupled with their facile deprotection under acidic conditions, also presents opportunities for intricate multi-step syntheses where selective manipulation of functional groups is paramount fiveable.melibretexts.org.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design

Computational chemistry plays an increasingly vital role in modern chemical research, particularly in understanding complex reaction mechanisms and guiding the rational design of catalysts and synthetic routes. For dimethoxyacetals, computational tools are essential for elucidating the intricacies of acetalization and subsequent transformations.

Density functional theory (DFT) and molecular dynamics (MD) simulations are instrumental in mapping reaction pathways, identifying transition states, understanding stereoselectivity, and predicting the behavior of catalysts and substrates bioengineer.orgumich.eduacs.orgibs.re.krfrontiersin.orgmdpi.com. These computational insights are crucial for rational catalyst design, enabling researchers to predict how structural modifications to catalysts or substrates might influence reactivity and selectivity. For instance, computational studies can help identify key interactions that dictate stereochemical outcomes in acetal formation, facilitating the development of more effective catalysts umich.edu.

The integration of computational modeling with experimental data allows for the development of quantitative structure-activity relationships (QSAR) and predictive models. These models can forecast reaction success, optimize reaction conditions, and accelerate the discovery of new chemical processes and catalysts mdpi.comchemrxiv.orgrsc.org. Machine learning and artificial intelligence are also being harnessed to analyze large datasets, predict outcomes, and optimize experimental parameters in catalyst design and process development laxai.comrsc.org.

Table 2: Computational Tools for Acetal Chemistry Research

| Computational Method | Role in Acetal Chemistry | Benefits for Future Research | References |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, transition states, electronic structures, predicting reactivity | Deeper mechanistic understanding, rational catalyst design, predicting regioselectivity and stereoselectivity. | bioengineer.orgumich.eduacs.orgibs.re.krfrontiersin.orgmdpi.com |

| Molecular Dynamics (MD) Simulations | Studying dynamic processes, conformational flexibility, solvent effects, enzyme-substrate interactions | Understanding reaction dynamics, predicting conformational influences on reactivity, designing tailored catalysts. | bioengineer.orgumich.edufrontiersin.orgtaylorandfrancis.com |

| Quantitative Structure-Activity Relationships (QSAR) | Correlating molecular structure with catalytic activity/properties | Predictive modeling for catalyst discovery, optimizing catalyst performance based on structural features. | mdpi.com |

| Machine Learning (ML) / Artificial Intelligence (AI) | Predictive modeling, optimizing processes, identifying new reaction pathways | Accelerating discovery of sustainable processes, designing novel catalysts, predicting material properties. | laxai.comchemrxiv.orgrsc.org |

Integration of Dimethoxyacetal Chemistry into Green and Sustainable Chemical Processes

The overarching goal of modern chemical research is to align chemical processes with the principles of green chemistry and contribute to a sustainable future . This involves minimizing waste, reducing the use of hazardous substances, conserving energy, and utilizing renewable resources. Acetal chemistry, including that of dimethoxyacetals like this compound, is poised to be integrated into these broader sustainable frameworks.

The development of renewable feedstocks for chemical synthesis is a critical aspect of sustainability. Exploring the synthesis of acetals from bio-derived precursors, such as glycerol (B35011) or other biomass components, aligns with the principles of a circular economy researchgate.netacs.org. Furthermore, the reduction of CO2 into valuable chemicals, including acetal-type compounds, offers a pathway to utilize this greenhouse gas as a sustainable carbon source researchgate.net.

Compound List:

this compound

Dimethoxyacetals (as a class)

Acetals (as a class)

Ketals (as a class)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,3-Dimethoxyheptane, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via acid-catalyzed acetal formation between 3-heptanone and methanol. Key steps include refluxing the ketone with excess methanol in the presence of a Brønsted acid catalyst (e.g., H₂SO₄), followed by neutralization and distillation. Purity is validated using gas chromatography-mass spectrometry (GC-MS) to confirm retention time and molecular ion peaks (m/z 146.23 for [M+H]⁺). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly verifying the methoxy group resonances (δ 3.2–3.4 ppm in ¹H NMR) and the absence of unreacted ketone signals .

Q. How do the physical properties of this compound influence its storage and handling in laboratory settings?

- Methodological Answer : With a boiling point of 141.2°C and density of 0.87 g/cm³, this compound is a volatile liquid requiring storage in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Its low flash point (20.8°C) necessitates fire-safe storage away from ignition sources. Handling should occur in fume hoods with personal protective equipment (PPE) to minimize inhalation risks. Regular monitoring via Karl Fischer titration ensures minimal moisture uptake, which could hydrolyze the acetal moiety .

Q. What analytical techniques are most reliable for characterizing this compound and detecting impurities?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₉H₂₀O₂) with a mass accuracy <5 ppm. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹). Impurity profiling using high-performance liquid chromatography (HPLC) with a C18 column and refractive index detection can resolve residual alcohol or ketone byproducts. Differential scanning calorimetry (DSC) assesses thermal stability, with decomposition typically observed above 200°C .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the conformational stability of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) optimize molecular geometries to identify energetically favorable conformers. Key parameters include gauche interactions between methoxy groups and the O-C-C-O dihedral angle. Electronic energy comparisons reveal that staggered conformations minimize steric hindrance. Computational workflows (e.g., Gaussian 09 or ORCA) coupled with visualization tools (GaussView) enable analysis of intramolecular hydrogen bonding and torsional strain. Validation against experimental NMR coupling constants (e.g., vicinal ³JHH) ensures accuracy .

Q. What experimental design strategies resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies in yields often arise from variations in catalyst loading or reaction time. A factorial design of experiments (DoE) can isolate critical factors:

- Variables : Catalyst concentration (0.5–2.0 mol%), temperature (60–100°C), and stoichiometric ratio (ketone:methanol = 1:2–1:5).

- Response : Yield quantified via GC-MS.

Statistical analysis (ANOVA) identifies optimal conditions. For example, higher methanol ratios may suppress ketone dimerization, improving yield by 15–20% .

Q. How does this compound behave under catalytic hydrogenation conditions, and what intermediates are formed?

- Methodological Answer : Hydrogenation over Pd/C (10% w/w) in ethanol at 50°C selectively cleaves the acetal group, yielding 3-heptanol and methanol. In situ monitoring via attenuated total reflectance (ATR)-FTIR tracks the disappearance of the C-O-C peak. Deuterium labeling (D₂ gas) coupled with ²H NMR confirms hydrogenation pathways. Side products (e.g., heptane) form under prolonged reaction times (>12 hours), necessitating kinetic studies to optimize selectivity .

Q. What role does this compound play in asymmetric synthesis as a chiral building block?

- Methodological Answer : The stereoelectronic effects of the methoxy groups enable its use in chiral inductions. For example, in Sharpless epoxidation, the acetal moiety directs epoxide formation with >80% enantiomeric excess (ee) when paired with Ti(OiPr)₄ and a chiral tartrate ligand. Chiral stationary phase HPLC (e.g., Chiralpak AD-H) separates enantiomers, while circular dichroism (CD) spectroscopy verifies optical activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.